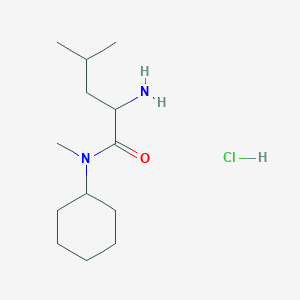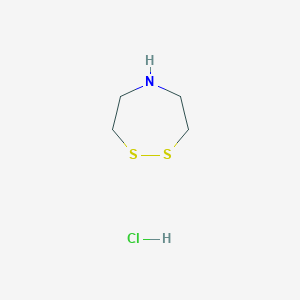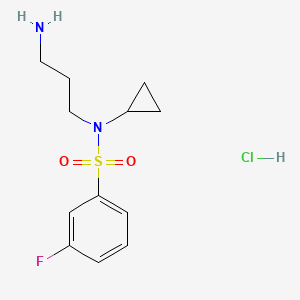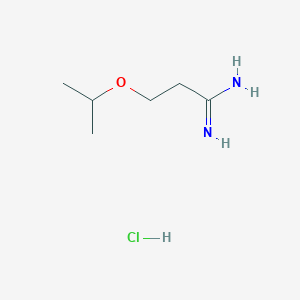
N-(3-氨基丙基)-2-甲基丙酰胺盐酸盐
描述
N-(3-Aminopropyl)-2-methylpropanamide hydrochloride, also known as APMA, is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .Molecular Structure Analysis
The molecular formula of APMA is C7H15ClN2O . The InChI string isInChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H . Chemical Reactions Analysis
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .Physical And Chemical Properties Analysis
APMA is a solid at 20 degrees Celsius . Its molecular weight is 178.66 g/mol .科学研究应用
与锰的络合作用
研究表明,N-(3-氨基丙基)-2-甲基丙酰胺盐酸盐可用于与锰形成络合物。Mitsuhashi等人(2016年)的研究探讨了2-羟基-N-(n-氨基烷基)苯甲酰胺与锰的络合作用,揭示了形成具有不同磁性行为和晶体结构的各种锰络合物。这表明在磁性材料和配位化学方面可能存在应用(Mitsuhashi et al., 2016)。
微凝胶合成
另一个应用是在微凝胶的合成中。胡等人(2011年)展示了使用类似于N-(3-氨基丙基)-2-甲基丙酰胺盐酸盐的共聚单体制备阳离子微凝胶。这些微凝胶由于其功能性质(如胺基表面和对环境变化的响应)而显示出在控制释放系统和生物医学应用中的潜力(Hu et al., 2011)。
药物合成和修饰
在制药领域,N-(3-氨基丙基)-2-甲基丙酰胺盐酸盐在各种药物的合成和修饰中发挥作用。木内等人(2000年)合成了一系列2-取代的2-氨基丙烷-1,3-二醇,评估了它们的免疫抑制作用,突显了该化合物在药物化学中的实用性(Kiuchi et al., 2000)。
作用机制
Target of Action
N-(3-aminopropyl)-2-methylpropanamide hydrochloride, also known as APMA, is an aminoalkyl methacrylamide It’s known that apma has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and the ability to conjugate a variety of chemical structures .
Mode of Action
It’s known that the compound’s primary amine group can interact with its targets, potentially leading to changes in their function . This interaction may be influenced by the pH-responsive nature of the compound .
Biochemical Pathways
Given its properties, it’s plausible that apma could influence pathways involving anionic drugs or other structures to which it can conjugate .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its ph-responsive nature and its ability to conjugate with various structures .
Result of Action
It’s known that apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that the compound could have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of APMA can be influenced by various environmental factors. For instance, the pH-responsive nature of the compound suggests that changes in pH could influence its action . Additionally, the compound’s stability may be affected by temperature, as it’s recommended to be stored at 2-8°C .
安全和危害
未来方向
APMA has been used in the preparation of a series of polyampholytes by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA). The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APM were studied by potentiometric turbidity titration . This suggests potential future directions in the development of new materials and applications.
Relevant Papers The relevant papers retrieved include a study on the preparation and characterization of narrow compositional distribution polyampholytes as potential biomaterials , and a patent on the synthesis method for N-(3-aminopropyl)methacrylamide hydrochloride .
属性
IUPAC Name |
N-(3-aminopropyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBCSYCICLWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-methylpropanamide hydrochloride | |
CAS RN |
1423032-81-8 | |
| Record name | Propanamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)




methanol](/img/structure/B1376583.png)

![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
